molecular formula C14H14O B14316614 1,1'-Biphenyl, 3-methoxy-2-methyl- CAS No. 108593-50-6

1,1'-Biphenyl, 3-methoxy-2-methyl-

Cat. No.: B14316614
CAS No.: 108593-50-6
M. Wt: 198.26 g/mol
InChI Key: DYOWOCJKTXVJRP-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3-methoxy-2-methyl- is an organic compound that belongs to the biphenyl family Biphenyls consist of two benzene rings connected by a single bond The specific structure of 1,1’-Biphenyl, 3-methoxy-2-methyl- includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl core

Preparation Methods

The synthesis of 1,1’-Biphenyl, 3-methoxy-2-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 3-bromo-2-methylbenzoic acid can be coupled with a phenylboronic acid derivative under mild conditions to form the desired biphenyl compound .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1,1’-Biphenyl, 3-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-Biphenyl, 3-methoxy-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-methoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

1,1’-Biphenyl, 3-methoxy-2-methyl- can be compared with other biphenyl derivatives such as:

The uniqueness of 1,1’-Biphenyl, 3-methoxy-2-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

CAS No.

108593-50-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-2-methyl-3-phenylbenzene

InChI

InChI=1S/C14H14O/c1-11-13(9-6-10-14(11)15-2)12-7-4-3-5-8-12/h3-10H,1-2H3

InChI Key

DYOWOCJKTXVJRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C2=CC=CC=C2

Origin of Product

United States

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